![molecular formula C16H14N2O3 B3000486 (4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol CAS No. 1711992-24-3](/img/structure/B3000486.png)
(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol
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Description
“(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Role in Natural Products and Drugs
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biologically Vital Properties
Indoles, both natural and synthetic, show various biologically vital properties . These properties make them a significant ring system, and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Signalling Molecule
Indole is a signalling molecule produced both by bacteria and plants . In this role, it plays a part in quorum sensing, which allows bacteria to adapt and survive in natural communities .
Flavour and Fragrance Applications
Indole also has value for flavour and fragrance applications, for example, in the food industry or perfumery . This makes it a valuable compound in the creation of various consumer products.
Derivatization into Bioactive Compounds
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
Biotechnological Production
Recent advances have been made in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories . This biotechnological production offers a more sustainable and potentially cost-effective method of producing indole and its derivatives.
properties
IUPAC Name |
[4-[(6-nitroindol-1-yl)methyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-11-13-3-1-12(2-4-13)10-17-8-7-14-5-6-15(18(20)21)9-16(14)17/h1-9,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXXNVGBLHJCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol |
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